1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one
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Overview
Description
1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazole ring, an azetidine ring, and an imidazolidinone moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of thioamides with α-haloketones. The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols. Finally, the imidazolidinone moiety is introduced through the reaction of urea derivatives with appropriate electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Green chemistry approaches, such as using environmentally benign solvents and reagents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone moiety can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the imidazolidinone carbonyl group can produce alcohol derivatives .
Scientific Research Applications
1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity to its targets, while the imidazolidinone moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share the imidazolidinone moiety and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds, such as thiazolidine, have comparable chemical properties and applications.
Azetidine Derivatives: Azetidine-based compounds are known for their unique ring strain and reactivity
Uniqueness
1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-8-11-1-3-14(8)10(16)13-5-7(6-13)17-9-12-2-4-18-9/h2,4,7H,1,3,5-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZCVFMCDQCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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